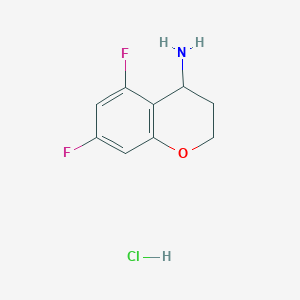

5,7-Difluorochroman-4-amine hydrochloride

Descripción general

Descripción

5,7-Difluorochroman-4-amine hydrochloride is a chemical compound with the CAS Number: 1392211-80-1 . It has a linear formula of C9H10ClF2NO . The compound is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

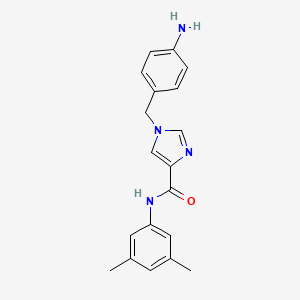

The InChI code for 5,7-Difluorochroman-4-amine hydrochloride is 1S/C9H9F2NO.ClH/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5;/h3-4,7H,1-2,12H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

5,7-Difluorochroman-4-amine hydrochloride is a solid at room temperature . It has a molecular weight of 221.63 . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Transport Substrate Characteristics

- 5,7-Difluorochroman-4-amine hydrochloride shows potential as a transport substrate in biogenic amine transporters, as evidenced by studies on related compounds like 4,6-Difluoroserotonin. These compounds have been tested for substrate affinity in serotonin transporters of human blood platelets and chromaffin granules, showing varied affinities based on pH levels (Rudnick et al., 1989).

Spectrophotometric and Spectrofluorimetric Analysis

- 5,7-Difluorochroman-4-amine hydrochloride's structural analogs have been used in spectrophotometric and spectrofluorimetric methods for determining pharmaceutical amines. The compound's analogs serve as labeling reagents, useful in the quantitative analysis of drugs in various samples (Elbashir et al., 2011).

Hydrogen Bonding and Supramolecular Networks

- Research on 5,7-Difluorochroman-4-amine hydrochloride analogs has contributed to understanding hydrogen bonding and supramolecular network formation with carboxylic acid derivatives. These studies have revealed significant insights into weak non-covalent interactions and their role in stabilizing complex structures (Jin et al., 2011).

Water-soluble Derivatives for Fluorescence Probes

- Water-soluble derivatives of 5,7-Difluorochroman-4-amine hydrochloride analogs have been synthesized, demonstrating significant fluorescence in aqueous environments. These derivatives, like BODIPY dyes, are useful in biological imaging and as sensors for various applications (Li et al., 2008).

Role as a Lipophilic Hydrogen Bond Donor

- Compounds containing the difluoromethyl group, related to 5,7-Difluorochroman-4-amine hydrochloride, have been studied for their role as lipophilic hydrogen bond donors. This property is relevant in the rational design of drugs, enhancing their bioisosteric characteristics (Zafrani et al., 2017).

Amphoteric Materials with Photophysical Properties

- Amphoteric cruciforms structurally related to 5,7-Difluorochroman-4-amine hydrochloride have been synthesized, demonstrating changes in absorption and emission upon exposure to various agents. Such materials hold potential in sensor applications for detecting metal cations and amines (McGrier et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and not getting the compound in your eyes, on your skin, or on your clothing .

Propiedades

IUPAC Name |

5,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5;/h3-4,7H,1-2,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYSMCIYYAKXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C(=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)

![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) benzoate](/img/structure/B3034050.png)

![4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide;hydrochloride](/img/structure/B3034051.png)

![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B3034054.png)

![3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3034057.png)

![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B3034058.png)

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3034062.png)

![5-bromoFuro[3,2-b]pyridine](/img/structure/B3034064.png)

![2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3034066.png)